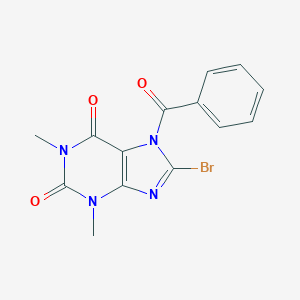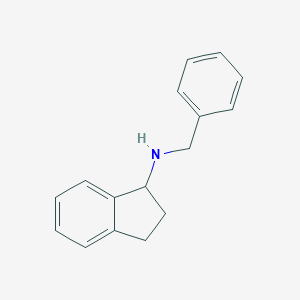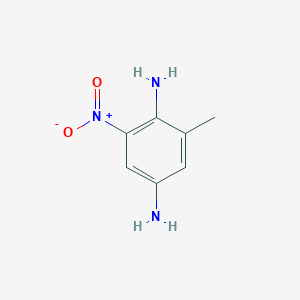
4-Amino-3-nitro-5-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-nitro-5-methylaniline, also known as 4-Amino-3-nitro-m-xylene (4-ANMX), is an organic compound that belongs to the class of nitroanilines. It is used as a precursor in the synthesis of various dyes, pigments, and pharmaceuticals. The compound has also gained significant attention in scientific research due to its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is not well understood. However, studies have shown that the compound can act as an electron donor and acceptor, which makes it useful in the synthesis of conductive polymers and organic semiconductors. The compound can also undergo reduction and oxidation reactions, which can be used in electrochemical applications.
Efectos Bioquímicos Y Fisiológicos
Limited information is available on the biochemical and physiological effects of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline. However, studies have shown that the compound can cause skin irritation and may be harmful if ingested or inhaled. Therefore, proper safety measures should be taken while handling the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is its versatility in different fields of research. The compound can be used as a building block for the synthesis of various materials, including conductive polymers, organic semiconductors, and pharmaceuticals. However, the compound is also known to be toxic and can cause skin irritation, which makes it necessary to take proper safety measures while handling it.
Direcciones Futuras
There are several future directions for the research on 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline. In the field of material science, the compound can be further studied for its potential applications in the synthesis of advanced materials like organic photovoltaics and sensors. In the field of electrochemistry, the compound can be used as an electrode material for energy storage and conversion devices. Further studies can also be conducted to understand the mechanism of action of the compound and its potential applications in different fields.
Conclusion:
4-Amino-3-nitro-5-methylanilinetro-5-methylaniline is a versatile compound that has gained significant attention in scientific research due to its potential applications in different fields. The compound can be used as a building block for the synthesis of various materials, including conductive polymers, organic semiconductors, and pharmaceuticals. However, it is also known to be toxic and can cause skin irritation, which makes it necessary to take proper safety measures while handling it. Further studies can be conducted to understand the mechanism of action of the compound and its potential applications in different fields.
Métodos De Síntesis
The synthesis of 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline involves the nitration of 4-Amino-5-methylaniline with nitric acid and sulfuric acid. The reaction takes place at a temperature of around 0-5°C and yields 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline as a yellow crystalline solid. The compound can be further purified by recrystallization using solvents like ethanol or water.
Aplicaciones Científicas De Investigación
4-Amino-3-nitro-5-methylanilinetro-5-methylaniline has been extensively studied for its potential applications in different fields. In the field of chemistry, the compound is used as a precursor in the synthesis of various dyes and pigments. It is also used in the production of pharmaceuticals like antimalarial drugs, antitumor agents, and anti-inflammatory drugs.
In the field of material science, 4-Amino-3-nitro-5-methylanilinetro-5-methylaniline has been used as a building block for the synthesis of conductive polymers and organic semiconductors. The compound has also been studied for its potential applications in the field of electrochemistry, where it can be used as an electrode material.
Propiedades
Número CAS |
155379-82-1 |
|---|---|
Nombre del producto |
4-Amino-3-nitro-5-methylaniline |
Fórmula molecular |
C7H9N3O2 |
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
2-methyl-6-nitrobenzene-1,4-diamine |
InChI |
InChI=1S/C7H9N3O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,8-9H2,1H3 |
Clave InChI |
WJADKDGCBYAUMT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])N |
SMILES canónico |
CC1=CC(=CC(=C1N)[N+](=O)[O-])N |
Otros números CAS |
155379-82-1 |
Sinónimos |
4-AMINO-3-NITRO-5-METHYLANILINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



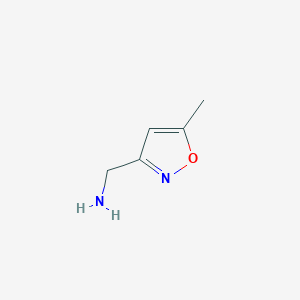


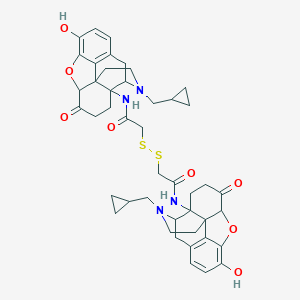

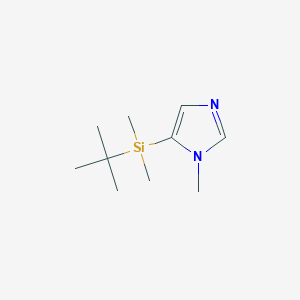
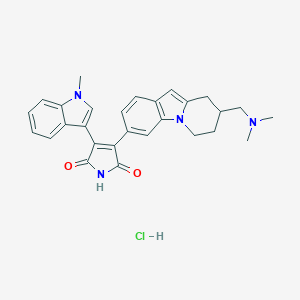
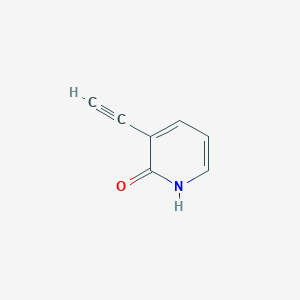
![2-Chloro-7-fluorobenzo[d]thiazole](/img/structure/B136207.png)
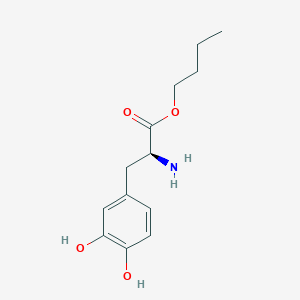
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
